4-(Methylsulfonyl) phenylacetonitrile
Overview
Description
4-(Methylsulfonyl) phenylacetonitrile is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Chemical Reactions Analysis
4-(Methylsulfonyl) phenylacetonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid[][1].
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride[][1].
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions[][1].
Scientific Research Applications
4-(Methylsulfonyl) phenylacetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators[][1].
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs[][1].
Industry: The compound is used in the production of specialty chemicals and materials with specific properties[][1].
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl) phenylacetonitrile depends on its specific application. For instance, in medicinal chemistry, it may act as a precursor to compounds that inhibit enzymes or modulate receptors . The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .
Comparison with Similar Compounds
4-(Methylsulfonyl) phenylacetonitrile can be compared with other similar compounds, such as:
4-Methylsulfonylphenylacetic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
2-(4-Methylsulfonylphenyl)acetonitrile: Similar but with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWFEBXQACRQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375432 | |
Record name | 4-(Methylsulfonyl) phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25025-07-4 | |
Record name | 4-(Methylsulfonyl) phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(methylsulfonyl)phenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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